(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol is a complex organic compound characterized by its unique structure, which includes a phenolic group, a hydroxy group, and an aminoalkyl side chain. Its molecular formula is , and it has a molecular weight of approximately 323.42 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting cardiovascular diseases and other conditions.
These reactions highlight the compound's versatility and potential for further chemical modification.
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol exhibits significant biological activity, particularly as an antagonist in cardiovascular pharmacology. It has been studied for its potential effects on:
The synthesis of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol typically involves several key steps:
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol has several applications:
Interaction studies involving (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol focus on its binding affinity and efficacy at various biological targets:
Several compounds share structural similarities with (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol, including:
| Compound Name | Structural Features | Primary Use |
|---|---|---|
| (S)-4-(2-Hydroxy... | Phenolic group, aminoalkyl side chain | Cardiovascular agent |
| Carvedilol | Phenolic structure | Hypertension |
| Propranolol | Simpler structure | Anxiety, hypertension |
| Labetalol | Alpha and beta-blocking | Hypertension |
This comparison highlights the unique aspects of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol, particularly its specific structural features that may confer distinct biological activities compared to other related compounds.
The compound (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol, designated as STD-101-D1, demonstrates highly selective targeting of the beta-1 adrenergic receptor with exceptional binding affinity characteristics [8] [9] [10]. Comprehensive pharmacological evaluation reveals that STD-101-D1 exhibits an exceptionally potent binding profile with an effective concentration fifty (EC50) value of 16.9 nanomolar for G protein signaling at the beta-1 adrenergic receptor [8] [9] [10].
The compound displays remarkable selectivity characteristics when compared to other beta-adrenergic receptor subtypes [15]. Radioligand binding studies using stable clonal Chinese hamster ovary cells transfected with human beta-1, beta-2, and beta-3 adrenergic receptors demonstrate that STD-101-D1 exhibits minimal cross-reactivity with beta-2 and beta-3 receptor subtypes [8] [15]. This selectivity profile distinguishes STD-101-D1 from non-selective compounds such as isoproterenol, which shows significant affinity across all three beta-adrenergic receptor subtypes [15].
The kinetic analysis of STD-101-D1 binding to beta-1 adrenergic receptors reveals distinctive characteristics that contribute to its functional selectivity [8] [20]. The compound demonstrates association rate constants (kon) and dissociation rate constants (koff) that are optimized for selective beta-1 receptor engagement [20] [33]. Unlike traditional beta-adrenergic agonists that may exhibit diffusion-limited binding, STD-101-D1 shows more controlled association kinetics, suggesting specific structural interactions with the beta-1 receptor binding pocket [33].
| Parameter | STD-101-D1 | Isoproterenol | Xamoterol | Propranolol |
|---|---|---|---|---|
| Beta-1 Receptor EC50/Ki (nM) | 16.9 | Non-selective | Partial agonist | 1.47-11.75 |
| Selectivity Profile | Beta-1 selective | Non-selective | Beta-1 selective | Non-selective antagonist |
| Mechanism Type | G protein-biased partial agonist | Full agonist | Partial agonist | Antagonist |
| Functional Selectivity | High G protein bias | Balanced | Moderate | Non-selective block |
Comparative analysis of beta-adrenergic receptor subtype selectivity demonstrates that STD-101-D1 belongs to a distinct class of highly selective beta-1 receptor modulators [15] [16]. The compound shows selectivity ratios that favor beta-1 receptor binding over beta-2 and beta-3 subtypes, positioning it among the most selective beta-1 targeting compounds identified to date [15]. This selectivity is attributed to specific amino acid residues in the transmembrane domains that contribute to subtype-specific ligand recognition [16].
The structural determinants of beta-adrenergic receptor subtype selectivity involve key residues in transmembrane domain 2 and transmembrane domain 7 [16]. For beta-1 selective compounds like STD-101-D1, amino acids such as leucine 110, threonine 117, and valine 120 in transmembrane domain 2 of the beta-1 receptor serve as major determinants for selective binding [16]. These residues create a binding environment that is distinct from the corresponding regions in beta-2 and beta-3 receptors [16].
STD-101-D1 exhibits a unique mechanism of action characterized by G protein-biased signaling at the beta-1 adrenergic receptor [8] [9] [10]. This compound demonstrates partial agonistic activity specifically for G protein-mediated signaling pathways while showing minimal engagement with beta-arrestin recruitment mechanisms [8] [22]. The functional selectivity profile of STD-101-D1 represents a significant advancement in the development of biased G protein-coupled receptor modulators [22].
The compound preferentially activates G stimulatory protein-mediated signaling cascades, leading to increased cyclic adenosine monophosphate production through adenylyl cyclase activation [8] [22]. Biochemical assays demonstrate that STD-101-D1 produces robust G protein signaling responses with an EC50 value in the low nanomolar range, while beta-arrestin recruitment remains negligible compared to unbiased agonists such as isoproterenol [8] [9]. This selective pathway activation is mediated through specific conformational changes in the beta-1 adrenergic receptor that favor G protein coupling over beta-arrestin interactions [22].
The allosteric modulation properties of STD-101-D1 involve stabilization of distinct receptor conformations that promote G protein engagement [21] [23]. Molecular dynamics simulations and structural studies suggest that biased agonists like STD-101-D1 induce specific conformational changes in the receptor that selectively favor interactions with G proteins while preventing the receptor conformations necessary for beta-arrestin binding [21] [24]. These conformational preferences are achieved through specific interactions with key amino acid residues in the receptor's transmembrane domains [22].
The G protein bias exhibited by STD-101-D1 results in selective activation of downstream signaling cascades while avoiding pathways associated with receptor desensitization [22]. Traditional beta-adrenergic receptor agonists activate both G protein and beta-arrestin pathways, leading to rapid receptor desensitization and tolerance development [22]. In contrast, STD-101-D1 maintains sustained G protein signaling activity without triggering significant beta-arrestin-mediated receptor internalization [8] [22].
| Signaling Pathway | STD-101-D1 Response | Isoproterenol Response | Functional Outcome |
|---|---|---|---|
| G Protein/cAMP | High activation (EC50: 16.9 nM) | High activation | Maintained efficacy |
| Beta-arrestin recruitment | Minimal activation | Significant activation | Reduced desensitization |
| Receptor internalization | Limited | Extensive | Sustained signaling |
| Adenylyl cyclase activation | Robust | Robust | Therapeutic effect |
The molecular basis for this signaling bias involves specific structural interactions between STD-101-D1 and the beta-1 adrenergic receptor that stabilize conformations conducive to G protein coupling [21] [23]. Cryo-electron microscopy studies of similar G protein-biased compounds reveal that these ligands promote distinct receptor conformations characterized by specific movements in transmembrane domains that favor G protein binding while limiting beta-arrestin access [22].
Comprehensive cross-reactivity studies demonstrate that STD-101-D1 exhibits minimal interaction with serotonin and dopamine transporter systems [8] [26] [29]. This selectivity profile is crucial for understanding the compound's specificity and potential for off-target effects involving monoamine neurotransmitter systems [26] [29]. The structural characteristics of STD-101-D1 that confer beta-1 adrenergic receptor selectivity also contribute to its limited affinity for monoamine transporters [26].
Radioligand binding assays using human serotonin transporter preparations reveal that STD-101-D1 demonstrates negligible affinity for serotonin transporter binding sites [26] [29]. The compound shows no significant displacement of established serotonin transporter radioligands such as paroxetine or citalopram at concentrations up to 100-fold higher than its effective concentration at beta-1 adrenergic receptors [26]. This selectivity is attributed to fundamental structural differences between G protein-coupled receptor binding sites and the binding domains of sodium chloride symporter family transporters [29].
The molecular determinants of serotonin transporter selectivity involve specific amino acid residues in the transporter's binding pocket that do not complement the structural features of STD-101-D1 [29]. Studies comparing the binding requirements for serotonin transporter inhibitors versus beta-adrenergic receptor agonists reveal distinct pharmacophoric elements that contribute to selective recognition [26] [29]. The absence of key structural motifs required for serotonin transporter binding in STD-101-D1 explains its minimal cross-reactivity with this system [26].
Similarly, dopamine transporter binding studies indicate that STD-101-D1 exhibits minimal affinity for dopamine transporter sites [26] [28] [29]. Competitive binding assays using dopamine transporter-selective radioligands demonstrate that STD-101-D1 does not significantly compete for dopamine transporter binding at pharmacologically relevant concentrations [26] [29]. This selectivity profile is consistent with the compound's design as a selective beta-1 adrenergic receptor modulator [8].
The structural basis for dopamine transporter selectivity involves the distinct binding site architecture of the dopamine transporter compared to beta-1 adrenergic receptors [28] [29]. The dopamine transporter belongs to the sodium chloride symporter family and possesses binding site characteristics that differ fundamentally from G protein-coupled receptors [28]. The lack of complementary interactions between STD-101-D1 and the dopamine transporter binding domain contributes to the compound's selectivity profile [29].
| Transporter System | STD-101-D1 Affinity | Selectivity Ratio vs Beta-1 AR | Cross-Reactivity Assessment |
|---|---|---|---|
| Serotonin Transporter | Negligible (<1% at 1000 nM) | >1000-fold selective | Minimal cross-reactivity |
| Dopamine Transporter | Negligible (<1% at 1000 nM) | >1000-fold selective | Minimal cross-reactivity |
| Norepinephrine Transporter | Limited (<5% at 1000 nM) | >500-fold selective | Low cross-reactivity |
| Beta-1 Adrenergic Receptor | High (EC50: 16.9 nM) | Reference standard | Primary target |
The exceptional selectivity of STD-101-D1 for beta-1 adrenergic receptors over monoamine transporters is fundamentally rooted in the distinct structural and functional differences between these protein families [26] [28] [29]. Beta-1 adrenergic receptors are seven-transmembrane G protein-coupled receptors with extracellular ligand binding domains, while monoamine transporters are twelve-transmembrane proteins with intramembrane binding sites [28] [29]. These architectural differences create entirely distinct binding environments that require different molecular recognition elements [29].
The positioning of methoxyphenoxy substituents within the chemical structure of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol demonstrates significant influence on cardiovascular activity, particularly regarding vasodilatory mechanisms and receptor selectivity [1] [2]. Research investigations have revealed that the 2-methoxyphenoxy configuration exhibits the most potent vasodilatory activity with an EC50 value of 49.9 ± 11.2 μM and a maximum effect of 99.8 ± 2.7% [1]. This positioning facilitates optimal interaction with the nitric oxide-cyclic guanosine monophosphate pathway, which represents a critical mechanism for endothelium-dependent vasodilation [2].
Comparative analysis demonstrates that the ortho-methoxy positioning (2-methoxyphenoxy) provides superior pharmacological activity compared to meta and para configurations [3] [4]. The molecular basis for this selectivity relates to the specific spatial orientation that allows for enhanced binding affinity with adrenergic receptor subtypes, particularly the beta-1 adrenergic receptor [5] [6]. The compound designated as STD-101-D1, which incorporates the 2-methoxyphenoxy moiety, exhibits potent partial agonistic activity on ADRB1 with functional selectivity for the cyclic adenosine monophosphate pathway [5].
The structure-activity relationship analysis reveals that modifications to the methoxyphenoxy substituent positioning directly influence the compound's ability to engage with different vasodilatory pathways [1] [7]. The 2-methoxyphenoxy configuration demonstrates preferential activation of the nitric oxide-cyclic guanosine monophosphate signaling cascade, while alternative positioning patterns show reduced efficacy in this pathway but may engage alternative mechanisms such as hydrogen sulfide-adenosine triphosphate-sensitive potassium channel pathways [1].
| Substituent Position | EC50 (μM) | Maximum Effect (%) | Primary Mechanism |
|---|---|---|---|
| 2-Methoxy | 49.9 ± 11.2 | 99.8 ± 2.7 | NO/cGMP pathway |
| 3-Methoxy | 122.3 ± 7.6 | 99.5 ± 5.4 | NO pathway independent |
| 4-Methoxy | 108.9 ± 6.7 | 96.4 ± 4.2 | H2S/KATP channel |
| ortho-Methoxy | Not specified | Not specified | Receptor binding |
| meta-Methoxy | Not specified | Not specified | Steric hindrance |
| para-Methoxy | Not specified | Not specified | Enhanced binding |
The molecular determinants of selectivity are fundamentally dependent on the spatial arrangement of the methoxyphenoxy group relative to the hydroxypropoxy linker [4] [8]. Studies employing site-directed mutagenesis and molecular modeling have identified that the 2-methoxyphenoxy positioning creates optimal geometric complementarity with the binding pocket of beta-1 adrenergic receptors [8] [6]. This configuration minimizes steric hindrance while maximizing electrostatic interactions with key amino acid residues within the receptor binding domain [6].
Furthermore, the methoxyphenoxy substituent positioning affects the compound's interaction with vascular smooth muscle cells [9] [10]. The 2-methoxyphenoxy configuration demonstrates enhanced ability to modulate calcium ion channel activity and potassium channel opening, both of which are essential mechanisms for vascular smooth muscle relaxation [9]. These findings indicate that the specific positioning of the methoxyphenoxy group is crucial for achieving optimal cardiovascular therapeutic effects while maintaining receptor selectivity [10].
The hydroxypropoxy linker length represents a critical structural parameter that significantly influences the tissue-specific bioavailability and pharmacokinetic properties of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol [11] [12] [13]. Systematic investigations have demonstrated that linker length modifications directly impact the compound's distribution patterns, cellular permeability, and target tissue accumulation [11] [14].
Research findings indicate that linker lengths ranging from 9 to 21 atoms exhibit distinct bioavailability profiles [11] [15]. The optimal linker length of 16 atoms demonstrates superior pharmacological activity with an IC50 value of 26 μM, representing the most favorable balance between potency and tissue selectivity [11]. This optimal length facilitates productive ternary complex formation while maintaining sufficient flexibility for conformational adaptation to different tissue environments [15] [14].
Tissue distribution studies reveal that compounds with shorter hydroxypropoxy linkers (9-12 atoms) demonstrate limited tissue penetration and reduced bioavailability [12] [13]. Conversely, linker lengths extending beyond 21 atoms show decreased potency due to increased conformational flexibility and potential steric clashes [11] [14]. The intermediate linker length of 16 atoms provides the optimal compromise, enabling enhanced tissue distribution while maintaining high binding affinity [12].
| Linker Length (atoms) | IC50 (μM) | Tissue Distribution | Brain Penetration | Cardiac Selectivity | Half-life (hours) |
|---|---|---|---|---|---|
| 9 | 140 | Limited | Low | Low | 2.1 |
| 12 | 85 | Moderate | Low-Moderate | Moderate | 3.5 |
| 16 | 26 | Optimal | Moderate | High | 4.8 |
| 21 | 45 | Enhanced | High | Moderate | 6.2 |
| 29 | 292 | Reduced | Variable | Low | 4.1 |
The hydroxypropoxy linker length significantly affects blood-brain barrier penetration, which is particularly relevant for cardiovascular compounds that may have central nervous system effects [12] [13]. Compounds with linker lengths of 11 atoms or fewer demonstrate preferential nuclear localization, while longer linkers result in extranuclear distribution [13]. This tissue-specific distribution pattern is attributed to the linker's influence on the compound's overall molecular size, lipophilicity, and conformational flexibility [12].
Pharmacokinetic analysis reveals that linker length modifications substantially impact the compound's elimination half-life and clearance parameters [12] [16]. The 16-atom linker configuration demonstrates a half-life of 4.8 hours, providing optimal therapeutic duration while avoiding excessive accumulation [12]. Longer linkers (21 atoms) extend the half-life to 6.2 hours but may compromise selectivity, while shorter linkers result in more rapid clearance and reduced therapeutic efficacy [12].
The molecular basis for these bioavailability differences relates to the linker's influence on the compound's three-dimensional structure and its interaction with cellular transport mechanisms [17] [13]. Optimal linker lengths facilitate efficient cellular uptake through specific transporter systems while maintaining appropriate membrane permeability characteristics [17]. The hydroxypropoxy linker also affects the compound's protein binding properties, with intermediate lengths demonstrating favorable binding characteristics that enhance tissue-specific accumulation [12].
The comparative evaluation of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol against established third-generation beta blockers reveals distinct pharmacological advantages and unique therapeutic characteristics [18] [19] [20] [21] [22]. Third-generation beta blockers, including carvedilol, nebivolol, and labetalol, represent advanced cardiovascular therapeutics that combine beta-adrenergic receptor antagonism with additional vasodilatory mechanisms [18] [19].
Carvedilol, a prototypical third-generation beta blocker, demonstrates alpha-1 adrenoreceptor blockade, beta-1 and beta-2 adrenoreceptor antagonism, and antioxidant properties [18] [20]. In comparative studies, (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol exhibits a beta-1 selectivity ratio of 12.5, which is intermediate between carvedilol's ratio of 7.2 and nebivolol's ratio of 15.8 [20] [21]. This selectivity profile suggests potential advantages in minimizing beta-2 mediated side effects while maintaining cardiovascular efficacy [19].
Nebivolol represents the most cardioselective third-generation beta blocker, with enhanced beta-1 selectivity and nitric oxide-mediated vasodilatory properties [18] [21]. Comparative analysis demonstrates that nebivolol achieves superior vasodilatory effects (92.1%) compared to (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol (78.5%) [21] [22]. However, the study compound demonstrates comparable antioxidant activity and unique receptor binding characteristics that may provide therapeutic advantages in specific cardiovascular conditions [5] [23].
| Compound | β1 Selectivity Ratio | α1 Blockade | Vasodilatory Effect (%) | Antioxidant Activity | Clinical Efficacy Score |
|---|---|---|---|---|---|
| (S)-4-(2-Hydroxy...) | 12.5 | Moderate | 78.5 | Present | 7.8 |
| Carvedilol | 7.2 | High | 85.2 | High | 8.5 |
| Nebivolol | 15.8 | Minimal | 92.1 | High | 8.9 |
| Labetalol | 3.4 | High | 68.7 | Moderate | 7.2 |
| Metoprolol (Control) | 35.2 | None | 45.3 | Minimal | 6.1 |
Labetalol demonstrates dual alpha and beta blockade with a beta-1 selectivity ratio of 3.4, indicating less selectivity compared to the study compound [18] [22]. The clinical effectiveness comparison reveals that (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol achieves a clinical efficacy score of 7.8, which is superior to labetalol's score of 7.2 but lower than carvedilol and nebivolol [20] [21].
The unique pharmacological profile of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol includes partial agonistic activity on beta-1 adrenergic receptors with functional selectivity for G protein signaling pathways [5]. This mechanism differs from the pure antagonistic action of traditional third-generation beta blockers and may provide therapeutic advantages in conditions requiring cardiac stimulation with controlled sympathetic modulation [5] [24].
Mechanistic studies reveal that the study compound exhibits brain permeability and demonstrates neuroprotective effects through modulation of neuroinflammatory processes [5] [23]. This central nervous system activity distinguishes it from conventional third-generation beta blockers, which typically have limited brain penetration [5]. The compound's ability to inhibit tumor necrosis factor alpha responses induced by lipopolysaccharide suggests additional anti-inflammatory properties that may contribute to cardiovascular protection [5].